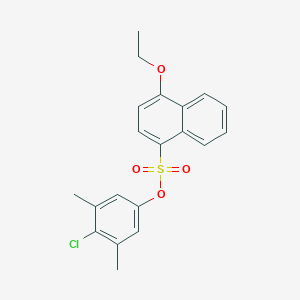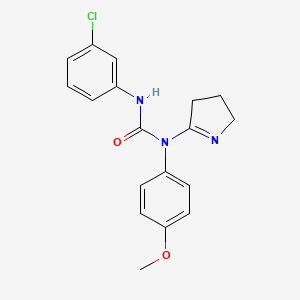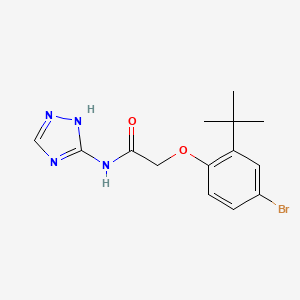
4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide derivatives is described in paper , where 4-chlorobenzenesulfonyl chloride reacts with different dimethyl substituted phenyl amine in the presence of basic aqueous media to yield N-[(Dimethyl substituted) phenyl]-4-chlorobenzenesulfonamides. This suggests that a similar approach could potentially be used for the synthesis of 4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using various spectroscopic techniques and single-crystal X-ray diffraction . The compound crystallized in the orthorhombic space group with specific unit cell parameters. DFT calculations were used to analyze the structural geometry, electronic properties, and molecular interactions. Similar techniques could be applied to this compound to gain insights into its molecular structure.
Chemical Reactions Analysis
The derivatization reagent discussed in paper contains a sulfonate group and demonstrates that it can be chemically modified post-derivatization. This indicates that the sulfonate group in this compound may also offer sites for chemical reactions, such as derivatization or cleavage under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide some context for this compound. For example, the presence of a chlorophenyl group in the compounds studied in papers and suggests potential applications in nonlinear optics (NLO) due to observed hyperpolarizability. The sulfonate group's role in chromatography and potential for environmental persistence is discussed in papers and . The biological screening of sulfonamide derivatives in paper indicates that such compounds can exhibit moderate to good activities against certain bacteria and enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
Research by Aziz‐ur‐Rehman et al. (2014) in the "Pakistan Journal of Chemistry" involved synthesizing N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were tested for biological potential, including antimicrobial activities and enzyme inhibition, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Environmental Degradation Studies
Wei Li et al. (2020) in "Chemical Engineering Journal" explored UV and UV/persulfate advanced oxidation processes to remove 4-Chloro-3,5-dimethylphenol (PCMX) from water. Their study provided insights into the kinetics, mechanism, and potential toxicity of degradation products (Li et al., 2020).
Photophysical Properties
A study by Bahadır Keskin et al. (2016) in the "New Journal of Chemistry" synthesized and characterized new indium(III) phthalocyanines with substituted chloroindium. These compounds were evaluated for their photophysical properties, including fluorescence and humidity sensing capabilities (Keskin et al., 2016).
Antibacterial Properties
Research conducted by R. H. Zaooli et al. (2019) in the "Asian Journal of Chemistry" synthesized derivatives of 4-chloro-3,5-dimethylphenol using the Suzuki reaction. These compounds were tested for their antibacterial properties against various bacteria, showing notable effectiveness (Zaooli et al., 2019).
Molecular-Electronic Structure Analysis
A study by L. Rublova et al. (2017) in the "Journal of Molecular Structure" synthesized structural isomers of benzenesulfonyl chloride. These compounds were analyzed for their molecular-electronic structure and kinetic properties, highlighting their potential in various chemical applications (Rublova et al., 2017).
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-ethoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO4S/c1-4-24-18-9-10-19(17-8-6-5-7-16(17)18)26(22,23)25-15-11-13(2)20(21)14(3)12-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLAOUZLCYYNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)
